sodium;9H-indeno[2,1-b]pyridin-9-ide
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Overview
Description
Sodium;9H-indeno[2,1-b]pyridin-9-ide is a chemical compound with the molecular formula C12H8NNa It is a derivative of indeno[2,1-b]pyridine, a heterocyclic compound that contains both indene and pyridine rings
Preparation Methods
The synthesis of sodium;9H-indeno[2,1-b]pyridin-9-ide typically involves the cyclization of enamidoindenes. One method involves the Vilsmeier-Haack formylation, although this approach has faced challenges due to the formation of dimers instead of the desired monomer . Another method involves the reaction of indanones with acetamide under acidic conditions, which can lead to the formation of 2-acetamidoindene
Chemical Reactions Analysis
Sodium;9H-indeno[2,1-b]pyridin-9-ide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indeno[2,1-b]pyridin-9-one.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions, such as those involving Grignard reagents, can lead to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;9H-indeno[2,1-b]pyridin-9-ide has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium;9H-indeno[2,1-b]pyridin-9-ide involves its interaction with molecular targets and pathways within biological systems. Its effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to the observed biological effects. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Sodium;9H-indeno[2,1-b]pyridin-9-ide can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound is an oxidized form of this compound and shares a similar core structure.
5H-indeno[1,2-b]pyridin-5-one: Another related compound with a different arrangement of the indene and pyridine rings.
The uniqueness of this compound lies in its specific structure and the presence of the sodium ion, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
88223-16-9 |
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Molecular Formula |
C12H8NNa |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
sodium;9H-indeno[2,1-b]pyridin-9-ide |
InChI |
InChI=1S/C12H8N.Na/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12;/h1-8H;/q-1;+1 |
InChI Key |
MSWSOOSEYKGUAO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2C3=C1N=CC=C3.[Na+] |
Origin of Product |
United States |
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